Dimethyl 3,3'-sulfanediyldi(prop-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) is an organic compound characterized by the presence of a sulfanediyl group linking two prop-2-enoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3’-sulfanediyldi(prop-2-enoate) typically involves the reaction of dimethyl sulfoxide with an appropriate alkene under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the dimethyl sulfoxide, followed by the addition of the alkene to form the desired product .
Industrial Production Methods
Industrial production of dimethyl 3,3’-sulfanediyldi(prop-2-enoate) may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanediyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its reactive functional groups.
Biological Studies: Researchers explore its potential as a building block for biologically active molecules, investigating its interactions with various biological targets.
Mechanism of Action
The mechanism by which dimethyl 3,3’-sulfanediyldi(prop-2-enoate) exerts its effects involves the reactivity of its sulfanediyl group and prop-2-enoate moieties. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Neopentyl glycol diacrylate: This compound has similar reactivity due to the presence of acrylate groups but differs in its structural backbone.
3,3-dimethyl-2-prop-1-en-2-ylpent-4-enal: Another compound with similar functional groups but different overall structure and properties.
Properties
CAS No. |
13830-99-4 |
---|---|
Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-3-oxoprop-1-enyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C8H10O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H,1-2H3 |
InChI Key |
HVMQICOARZGTLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CSC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.